3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride
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Overview
Description
3-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride is an organic compound that belongs to the class of benzoannulenes. This compound is characterized by a bromine atom attached to the benzene ring and an amine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Scientific Research Applications
3-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding to target molecules. The compound can modulate biological pathways by interacting with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 3-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine
- 2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
Uniqueness
3-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2792217-37-7 |
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Molecular Formula |
C11H15BrClN |
Molecular Weight |
276.60 g/mol |
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9;/h5-7,11H,1-4,13H2;1H |
InChI Key |
PUQRZTCYYGLUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C=C(C=C2)Br)C(C1)N.Cl |
Origin of Product |
United States |
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